Physicochemical properties of Ethyl 3-bromo-2-(bromomethyl)benzoate
Physicochemical properties of Ethyl 3-bromo-2-(bromomethyl)benzoate
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl 3-bromo-2-(bromomethyl)benzoate
Introduction
Ethyl 3-bromo-2-(bromomethyl)benzoate is a bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure incorporates two distinct and chemoselectively addressable bromide substituents: a highly reactive benzylic bromide and a less reactive aryl bromide. This unique arrangement, coupled with an ethyl ester moiety, makes it a versatile building block for the construction of complex molecular architectures. The ability to perform sequential, site-selective functionalization allows for the strategic introduction of various pharmacophores and structural motifs, rendering it a valuable intermediate in drug discovery and the development of novel organic materials.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and safe handling of Ethyl 3-bromo-2-(bromomethyl)benzoate, designed for professionals engaged in advanced chemical research and development.
Molecular Structure and Physicochemical Properties
The structural and physical properties of a compound are foundational to its application in synthesis. While some experimental data for this specific molecule is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related analogues.
Structure:
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | Ethyl 3-bromo-2-(bromomethyl)benzoate | - |
| CAS Number | 157652-24-9 | |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | |
| Molecular Weight | 322.00 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | Refrigerator (2-8°C) | |
| Boiling Point | Data not available; requires experimental determination. | - |
| Melting Point | Data not available; requires experimental determination. | - |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, chloroform). | - |
Synthesis and Purification
The most logical and efficient synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate involves a two-step process starting from a commercially available precursor, Ethyl 2-methylbenzoate. The strategy involves an initial electrophilic aromatic bromination followed by a selective radical bromination of the benzylic methyl group.
Synthetic Workflow
The overall synthetic transformation is outlined below. This workflow ensures high yields and selectivity by performing the reactions in a logical sequence that minimizes side-product formation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step A: Synthesis of Ethyl 3-bromo-2-methylbenzoate
This step involves the electrophilic bromination of the aromatic ring. The ester and methyl groups are ortho, para-directing; however, steric hindrance from the existing substituents favors bromination at the C3 and C5 positions.
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In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HBr gas).
-
Dissolve Ethyl 2-methylbenzoate (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of molecular bromine (Br₂) (1.1 equivalents) in the same solvent via the dropping funnel over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 3-bromo-2-methylbenzoate.
Step B: Synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate
This protocol utilizes N-Bromosuccinimide (NBS) for the selective free-radical bromination of the benzylic methyl group, a standard and reliable method.[1]
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In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified Ethyl 3-bromo-2-methylbenzoate (1 equivalent) from Step A in carbon tetrachloride (CCl₄).
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Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
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Add a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02 equivalents) as the radical initiator.
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Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a 100W incandescent bulb) to initiate the reaction.
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Continue refluxing for 4-6 hours until TLC analysis indicates the complete consumption of the starting material. The succinimide byproduct will float to the surface upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent using a rotary evaporator to yield the crude product.
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Purify the final product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain Ethyl 3-bromo-2-(bromomethyl)benzoate as a solid.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.[3] The predicted data below serves as a benchmark for experimental validation.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
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δ 7.6-7.8 (m, 2H): Aromatic protons on the benzene ring.
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δ 7.2-7.4 (m, 1H): Aromatic proton on the benzene ring.
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δ 4.85 (s, 2H): Benzylic protons of the -CH₂Br group. The strong electron-withdrawing effect of the bromine atom causes a significant downfield shift.
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δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.
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δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~165 ppm: Carbonyl carbon (-C=O) of the ester.
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δ ~125-140 ppm: Aromatic carbons.
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δ ~62 ppm: Methylene carbon (-OCH₂) of the ethyl ester.
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δ ~30 ppm: Benzylic carbon (-CH₂Br).
-
δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
Mass Spectrometry (GC-MS, EI)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).
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Molecular Ion (M⁺): A cluster of peaks around m/z 320, 322, and 324 with an approximate intensity ratio of 1:2:1.
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Key Fragments: Loss of the ethoxy group (-•OCH₂CH₃, m/z 45), loss of a bromine atom (-•Br, m/z 79/81), and cleavage of the bromomethyl group (-•CH₂Br, m/z 93/95).
Infrared (IR) Spectroscopy
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~3000-3100 cm⁻¹: Aromatic C-H stretching.
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~2850-2980 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).
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~1720 cm⁻¹: Strong C=O stretching from the ester carbonyl group.[4]
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~1250 cm⁻¹: C-O stretching of the ester.
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~600-700 cm⁻¹: C-Br stretching.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 3-bromo-2-(bromomethyl)benzoate stems from the differentiated reactivity of its two C-Br bonds.
Caption: Differentiated reactivity of the benzylic and aryl bromide sites.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is an excellent electrophile and is highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[1] This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides, by reacting the compound with the corresponding nucleophile, typically in the presence of a non-nucleophilic base.
Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide is substantially less reactive and remains intact under the conditions used for benzylic substitution. This C(sp²)-Br bond is ideal for participating in transition-metal-catalyzed cross-coupling reactions. For example, after functionalizing the benzylic position, the aryl bromide can be used in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), or Buchwald-Hartwig aminations (with amines) to build more complex molecular scaffolds.
Safety, Handling, and Storage
As a reactive brominated compound, proper safety protocols are essential during handling and storage.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[7]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a refrigerator (2-8°C).
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[5][8]
Conclusion
Ethyl 3-bromo-2-(bromomethyl)benzoate is a highly versatile and valuable synthetic intermediate. Its key attribute is the presence of two electronically and sterically distinct bromine atoms, which allows for predictable and site-selective functionalization. The benzylic bromide provides a reactive handle for nucleophilic substitutions, while the more robust aryl bromide is amenable to a wide range of metal-catalyzed cross-coupling reactions. This dual reactivity, combined with a well-defined synthetic route and characterization profile, establishes it as a powerful tool for medicinal chemists and materials scientists in the rational design and synthesis of complex target molecules.
References
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PubChem. (n.d.). Ethyl 3-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
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ChemBK. (2024). Ethyl 3-Bromo-Benzoate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 3-bromo-2-methylbenzoate. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-bromobenzoate. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
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MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
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dos Santos, V. A., & de Souza, T. B. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]
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NSR Laboratories Pvt. Ltd. (n.d.). Ethyl 3-Bromo Benzoate. Retrieved from [Link]
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